Rp-8-CPT-cAMPS
Overview
Description
Rp-8-CPT-Cyclic AMP (sodium salt): is a structural combination of the lipophilic and non-hydrolyzable cyclic AMP analogs, 8-CPT-cyclic AMP and Rp-cyclic AMPS . It functions as a site-selective inhibitor of protein kinase A (PKA) type I and II, with a preference towards site A of type I and site B of type II . By occupying cyclic AMP binding sites at the regulatory subunit of PKA, Rp-8-CPT-Cyclic AMP prevents the kinase holoenzyme from dissociative activation .
Mechanism of Action
Biochemical Pathways
The action of Rp-8-CPT-cAMPS affects the cAMP-dependent protein kinase pathway . By inhibiting the activation of cAMP-dependent protein kinases, this compound can modulate the phosphorylation state of various proteins, affecting multiple downstream cellular processes . For instance, it has been shown to regulate the RhoA-Rho kinase-myosin light chain phosphatase signaling pathway, which is involved in platelet shape change .
Result of Action
The molecular and cellular effects of this compound action are primarily related to its inhibitory effect on cAMP-dependent protein kinases. By preventing the activation of these kinases, this compound can modulate various cellular processes, including those involved in metabolism, transcription, cell cycle progression, and cell differentiation . For example, it has been shown to regulate platelet shape change by targeting the RhoA-Rho kinase-myosin light chain phosphatase signaling pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that the compound and its solutions should be protected from bright light and stored in the freezer for longer storage periods . Additionally, the compound’s action can be influenced by the type of biosystem, its membrane properties, and kinase content .
Biochemical Analysis
Biochemical Properties
Rp-8-CPT-cAMPS plays a significant role in biochemical reactions, particularly in the regulation of protein kinase A (PKA) I and II . It interacts with these enzymes by preferentially selecting site A of RI compared to site A of RII and site B of RII compared to site B of RI . This selective interaction allows this compound to effectively inhibit the activation of PKA I and II .
Cellular Effects
In cellular processes, this compound has been shown to block the phosphorylation of VASP by 6-Bnz-cAMP and significantly reduce VASP phosphorylation by forskolin and fenoterol . This indicates that this compound can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme inhibition or activation . By occupying cAMP binding sites at the regulatory subunit of PKA, this compound prevents the kinase holoenzyme from dissociative activation . This unique mechanism of action allows this compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits sufficient stability at room temperature and does not require special care during handling or shipment . It should be protected from bright light, stored in the freezer, and preferably in freeze-dried form for longer storage periods, as the agonistic 8-CPT-cAMP can be formed slowly by oxidation processes .
Metabolic Pathways
This compound is involved in the cAMP-dependent PKA pathway . It interacts with enzymes in this pathway, particularly PKA I and II, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its high lipophilicity and good membrane permeability
Preparation Methods
Synthetic Routes and Reaction Conditions: Rp-8-CPT-Cyclic AMP (sodium salt) is synthesized through a series of chemical reactions involving the combination of 8-CPT-cyclic AMP and Rp-cyclic AMPS .
Industrial Production Methods: Industrial production methods for Rp-8-CPT-Cyclic AMP (sodium salt) are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Rp-8-CPT-Cyclic AMP (sodium salt) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the 4-chlorophenylthio group . It is relatively stable and does not readily undergo oxidation or reduction under standard laboratory conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Rp-8-CPT-Cyclic AMP (sodium salt) include organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from reactions involving Rp-8-CPT-Cyclic AMP (sodium salt) are typically derivatives with modified functional groups, which can be used for further biochemical studies .
Scientific Research Applications
Rp-8-CPT-Cyclic AMP (sodium salt) has a wide range of scientific research applications:
Comparison with Similar Compounds
8-CPT-cyclic AMP: A lipophilic activator of cyclic AMP-dependent protein kinases.
Rp-cyclic AMPS: A non-hydrolyzable analog of cyclic AMP that acts as a competitive inhibitor of PKA.
Uniqueness: Rp-8-CPT-Cyclic AMP (sodium salt) is unique in its ability to selectively inhibit both type I and type II PKA with a preference for specific binding sites . This specificity makes it a valuable tool for studying the distinct roles of PKA isoforms in cellular signaling .
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXMSJRRXLCVMW-JVSRKQJHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635549 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129735-01-9 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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